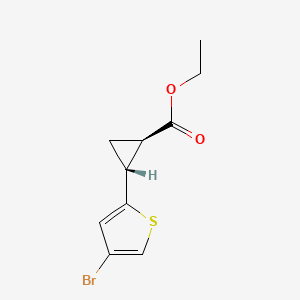

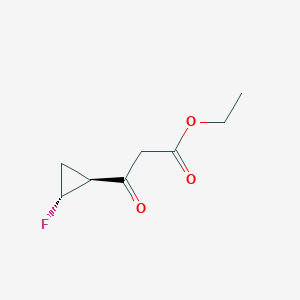

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate

Übersicht

Beschreibung

Compounds similar to “Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate” are typically organic compounds that contain a cyclopropyl group (a three-membered carbon ring), a fluorine atom, and an ester group . They are often used in research and have potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as transesterification , which is a process where an ester is reacted with an alcohol to form a different ester. Another common method is the cross-coupling reaction, which involves the reaction of an alkyl iodide with a cyclopropyl Grignard reagent .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique provides information about the positions of atoms within the molecule and the types of chemical bonds present .Chemical Reactions Analysis

Similar compounds can undergo various chemical reactions. For example, they can participate in “click” reactions, which are modular, wide in scope, and give near quantitative yields . They can also undergo reactions such as epoxidation, which involves the conversion of an alkene to an epoxide .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely and depend on their specific structure. For example, they may have different solubilities, boiling points, and densities .Wissenschaftliche Forschungsanwendungen

Ethylene Perception Inhibitors in Agriculture

1-Methylcyclopropene (1-MCP) in Fruits and Vegetables : Research on 1-MCP, an ethylene perception inhibitor, illustrates its significant impact on delaying ripening and senescence in fruits and vegetables, thereby enhancing postharvest quality and shelf life. This compound's action mechanism, similar in function to ethylene blockers, suggests potential research avenues for ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate in agricultural biotechnology, specifically in prolonging the freshness of produce (Watkins, 2006).

Environmental Biodegradation

Biodegradation of Gasoline Ethers : Studies on the microbial degradation of ethyl tert-butyl ether (ETBE), a gasoline oxygenate, present a framework for environmental bioremediation efforts. The identification of microbial strains capable of degrading ETBE and similar compounds underscores the ecological importance of researching this compound's biodegradability and potential environmental impacts (Thornton et al., 2020).

Toxicological Assessments

Toxicological Review of ETBE : A comprehensive toxicological review of ethyl tertiary-butyl ether (ETBE) provides insights into the health effects and safety assessments necessary for chemical compounds used in industry and environmental settings. Such reviews are crucial for understanding the potential health implications of novel compounds, including this compound, especially regarding their genotoxicity, mutagenicity, and carcinogenic potentials (Mcgregor, 2007).

Alcohol Consumption Markers

Ethyl Glucuronide (EtG) as an Alcohol Marker : Research into ethyl glucuronide (EtG), a direct metabolite of ethanol, highlights its utility as a biomarker for detecting alcohol consumption. The stability of EtG in hair samples makes it a valuable tool for long-term monitoring of alcohol intake. This line of research opens possibilities for this compound to be studied in the context of medical diagnostics or forensic science, provided it has similar stable metabolite characteristics (Crunelle et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

This interaction could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate may be involved in various biochemical pathways. For instance, it could be part of the fatty acid metabolic pathway, where it might undergo reactions like hydrolysis, hydroxylation, and further oxidation steps . .

Pharmacokinetics

Similar compounds are typically metabolized in the liver, often involving cytochrome p450 enzymes . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

Based on its potential involvement in various biochemical pathways, it could influence a range of cellular processes and physiological responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3-[(1S,2R)-2-fluorocyclopropyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEXZXHWDVGSCK-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@@H]1C[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

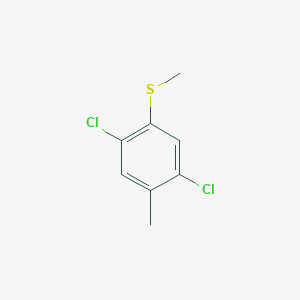

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1447321.png)